molecular formula C10H6ClFINO B2454162 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline CAS No. 1602859-53-9

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline

Cat. No.: B2454162
CAS No.: 1602859-53-9
M. Wt: 337.52
InChI Key: JOLRWGDFPFFFJG-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a chemical compound belonging to the quinoline family. It is characterized by its unique structure, which includes chlorine, fluorine, iodine, and methoxy functional groups attached to a quinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Chloro-7-fluoro-3-iodoquinoline
  • 4-Chloro-7-fluoro-6-methoxyquinoline
  • 3-Iodo-6-methoxyquinoline

Uniqueness: 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is unique due to the specific combination of halogen and methoxy groups attached to the quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-chloro-7-fluoro-3-iodo-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFINO/c1-15-9-2-5-8(3-6(9)12)14-4-7(13)10(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLRWGDFPFFFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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